molecular formula C14H11ClN2O4S B587680 Chlorthalidone-d4 CAS No. 1794941-44-8

Chlorthalidone-d4

Cat. No.: B587680
CAS No.: 1794941-44-8
M. Wt: 342.786
InChI Key: JIVPVXMEBJLZRO-RHQRLBAQSA-N
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Description

Chlorthalidone-d4 is a deuterated form of Chlorthalidone, a thiazide-like diuretic commonly used to treat hypertension and edema. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research .

Mechanism of Action

Target of Action

Chlorthalidone-d4, like its parent compound Chlorthalidone, primarily targets the Na+/Cl- symporter in the distal convoluted tubule cells in the kidney . This symporter is responsible for the reabsorption of sodium and chloride ions from the filtrate back into the blood. By inhibiting this symporter, this compound prevents the reabsorption of these ions, leading to increased excretion of sodium and chloride in the urine .

Mode of Action

This compound interacts with its target by binding to the Na+/Cl- symporter, thereby inhibiting its function . This inhibition prevents the reabsorption of sodium and chloride ions, leading to their increased excretion in the urine . The exact mechanism of this compound’s antihypertensive effect is still under debate. It is thought that the increased diuresis (urine production) leads to decreased plasma and extracellular fluid volume, decreased cardiac output, and therefore an overall reduction in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium-chloride reabsorption pathway in the kidneys . By inhibiting the Na+/Cl- symporter, this compound disrupts this pathway, leading to increased excretion of sodium and chloride ions in the urine . This results in decreased plasma and extracellular fluid volume, which can lead to a reduction in blood pressure .

Pharmacokinetics

Chlorthalidone is largely excreted as unchanged parent following both intravenous and oral doses . Approximately 65% and 44% unchanged chlorthalidone was recovered in urine following intravenous and oral doses respectively .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the Na+/Cl- symporter in the distal convoluted tubule cells of the kidney . This inhibition leads to increased excretion of sodium and chloride ions in the urine, decreased plasma and extracellular fluid volume, and a reduction in blood pressure . In addition to its antihypertensive effects, Chlorthalidone has also been shown to decrease platelet aggregation and vascular permeability, as well as promote angiogenesis in vitro .

Biochemical Analysis

Biochemical Properties

Chlorthalidone-d4, like Chlorthalidone, is believed to exert its effects by inhibiting the Na±Cl- symporter in the distal convoluted tubule of the kidney . This action prevents the reabsorption of sodium, leading to increased excretion of sodium and water, which helps to lower blood pressure .

Cellular Effects

The cellular effects of this compound are likely to be similar to those of Chlorthalidone. Chlorthalidone has been shown to have beneficial effects on endothelial function and oxidative status . It also reduces pulse wave velocity, a measure of central aortic stiffness associated with endothelial dysfunction .

Molecular Mechanism

The exact molecular mechanism by which this compound lowers blood pressure is unclear. It may involve alterations in whole body regulation and vasodilatory actions on vasculature, possibly mediated via its inhibitory effects on carbonic anhydrase .

Temporal Effects in Laboratory Settings

Chlorthalidone has been shown to have long-term effects on cardiovascular events, reducing the risk primarily through its ability to lower blood pressure .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. It is known that Chlorthalidone can cause hypokalemia, hyperglycemia, sympathetic discharge, and activation of the renin–angiotensin–aldosterone system at high doses .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Chlorthalidone. Chlorthalidone is known to interact with carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance .

Transport and Distribution

Chlorthalidone is known to act on the distal convoluted tubule of the kidney, suggesting that it may be transported to this site via the bloodstream .

Subcellular Localization

Given that Chlorthalidone acts on the Na±Cl- symporter in the distal convoluted tubule of the kidney , it is likely that this compound also localizes to this part of the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorthalidone-d4 involves the incorporation of deuterium atoms into the Chlorthalidone molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the efficient and selective incorporation of deuterium atoms. The final product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Chlorthalidone-d4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Chlorthalidone-d4 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Chlorthalidone-d4

This compound is unique due to its deuterium atoms, which provide enhanced stability and resistance to metabolic degradation. This makes it particularly valuable in pharmacokinetic studies, where it can serve as a stable isotope-labeled internal standard. Additionally, its long duration of action and potent diuretic effects make it a preferred choice in the treatment of hypertension and edema .

Properties

IUPAC Name

2-chloro-5-(4,5,6,7-tetradeuterio-1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4S/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18)(H2,16,20,21)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVPVXMEBJLZRO-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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